molecular formula C20H28O3 B586354 5,8-Epoxy-9-cis Retinoic Acid CAS No. 1331640-07-3

5,8-Epoxy-9-cis Retinoic Acid

Cat. No.: B586354
CAS No.: 1331640-07-3
M. Wt: 316.441
InChI Key: QDOSIDVGVRAXSE-SXSMDNFOSA-N
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Description

5,8-Epoxy-9-cis Retinoic Acid: is a synthetic derivative of retinoic acid, a metabolite of vitamin A. This compound is characterized by its unique structure, which includes an epoxy group at the 5,8 positions and a cis configuration at the 9 position. It is known for its significant biological activity, particularly in regulating cell growth, differentiation, and apoptosis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,8-Epoxy-9-cis Retinoic Acid interacts with specific nuclear receptors, including the retinoic acid receptor (RAR) and retinoid X receptor (RXR), to regulate gene transcription . This activation results in gene activation or inactivation, influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have protective effects against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease . It also inhibits cell proliferation and induces cell differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to its specific nuclear receptors, RAR and RXR . This binding induces conformational changes in the receptor, stimulating a cascade of downstream events that direct the nuclear receptor to DNA transcriptional regulation sites .

Temporal Effects in Laboratory Settings

In laboratory settings, early post-treatment with this compound has been shown to have a protective effect against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Lower doses were found to be non-toxic but showed no significant effect on tumor growth. A higher dose showed significant anti-tumor effects but caused significant toxic side effects .

Metabolic Pathways

This compound is involved in the retinoic acid signaling pathway . It interacts with various enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that retinoic acid, a related compound, is transported through the bloodstream to target cells containing the signaling receptor and transporter of retinol .

Subcellular Localization

It is known that retinoic acid, a related compound, interacts with nuclear receptors, suggesting that it may be localized in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Epoxy-9-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 9-cis Retinoic Acid using peracids or other oxidizing agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5,8-Epoxy-9-cis Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,8-Epoxy-9-cis Retinoic Acid is used as a reference standard in analytical chemistry for method development and validation. It is also employed in the synthesis of other complex retinoid derivatives .

Biology: In biological research, this compound is studied for its role in cell differentiation and apoptosis. It is used in cell culture experiments to investigate the effects of retinoids on cellular processes .

Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in differentiation therapy for certain types of leukemia and neuroblastoma. It is also explored for its role in skin disorders and other retinoid-responsive conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new retinoid-based drugs and formulations. It is also employed in quality control processes for retinoid products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its epoxy group, which imparts distinct chemical and biological properties. This structural feature allows it to interact differently with retinoic acid receptors, potentially leading to unique therapeutic effects and applications .

Biological Activity

5,8-Epoxy-9-cis Retinoic Acid (5,8-Epoxy-9-cis RA) is a metabolite of retinoic acid (RA) that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, receptor interactions, and implications in developmental biology.

Metabolism and Formation

5,8-Epoxy-9-cis RA is primarily formed through the metabolic action of cytochrome P450 enzymes on retinoic acid. Specifically, the enzyme P450RA converts all-trans retinoic acid (at-RA) into 5,8-epoxy-RA, which suggests a pathway for the inactivation of retinoic acid and its derivatives . This metabolic conversion highlights the role of cytochrome P450 in regulating retinoid levels in tissues.

Biological Functions

The biological activity of 5,8-Epoxy-9-cis RA can be attributed to its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play critical roles in gene transcription and cellular differentiation.

Receptor Binding Affinity

Research has shown that 5,8-Epoxy-9-cis RA exhibits binding affinity to both RARs and RXRs. This dual binding capability may influence various signaling pathways associated with cell proliferation and differentiation. The following table summarizes the binding affinities of different retinoids to RARs and RXRs:

CompoundRAR Binding AffinityRXR Binding Affinity
All-trans Retinoic AcidHighModerate
9-cis Retinoic AcidModerateHigh
5,8-Epoxy-9-cis RAModerateModerate

Developmental Implications

Retinoids are crucial for embryonic development, influencing processes such as organogenesis and patterning. Studies indicate that 5,8-Epoxy-9-cis RA may have teratogenic effects similar to those observed with excess RA exposure. For instance, experiments involving Cyp26a1 knockout mice demonstrated severe developmental defects linked to disrupted retinoid metabolism . These findings suggest that maintaining appropriate levels of 5,8-Epoxy-9-cis RA is essential for normal embryonic development.

Case Studies

  • Teratogenic Effects : A study involving Cyp26a1−/− mice showed that embryos exhibited limb deformities and craniofacial malformations when exposed to elevated levels of retinoids, including metabolites like 5,8-Epoxy-9-cis RA. This underscores the importance of regulated retinoid metabolism during critical developmental windows .
  • Cancer Research : In vitro studies have explored the role of 5,8-Epoxy-9-cis RA in cancer cell lines. The compound has been shown to induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-SXSMDNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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